Epoxycholesterol

Catalog No.
S562451
CAS No.
1250-95-9
M.F
C27H46O2
M. Wt
402.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epoxycholesterol

CAS Number

1250-95-9

Product Name

Epoxycholesterol

IUPAC Name

2,16-dimethyl-15-(6-methylheptan-2-yl)-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3

InChI Key

PRYIJAGAEJZDBO-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C

Synonyms

5,6-epoxycholesta-3-ol, cholestan-5 alpha,6 alpha-epoxy-3 beta-ol, cholesterol 5,6-epoxide, cholesterol alpha-epoxide, cholesterol alpha-oxide, cholesterol alpha-oxide, (3beta)-isomer, cholesterol alpha-oxide, (3beta,5beta,6beta)-isomer, cholesterol alpha-oxide, 4-(14)C-labeled, (3beta,5alpha,6alpha)-isomer, cholesterol alpha-oxide, 4-(14)C-labeled, (3beta,5beta,6beta)-isomer, cholesterol epoxide, cholesterol-5 alpha,6 alpha-epoxide, cholesterol-5 alpha,6 alpha-oxide, cholesterol-5 beta,6 beta-epoxide

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]4[C@@]5([C@@]3(CC[C@@H](C5)O)C)O4)C

Synthesis and Regulation

Epoxycholesterol is formed through a branch of the mevalonate pathway, the same pathway responsible for cholesterol production. Interestingly, its synthesis parallels cholesterol production, suggesting a potential role as a safety valve to prevent excessive cholesterol accumulation []. Studies have shown that cholesterol addition to cells leads to a rapid and preferential inhibition of epoxycholesterol synthesis, suggesting a potential feedback mechanism [].

Activation of Liver X Receptors (LXRs)

One of the most crucial functions of epoxycholesterol lies in its ability to activate Liver X Receptors (LXRs), a family of nuclear receptors involved in cholesterol metabolism and inflammation [, ]. Upon activation by epoxycholesterol, LXRs regulate various genes involved in cholesterol efflux (removal) from cells, promoting a healthy balance of cholesterol levels [].

Potential Therapeutic Applications

Research suggests that epoxycholesterol's ability to modulate cholesterol homeostasis holds potential for therapeutic applications. Studies have explored the possibility of utilizing epoxycholesterol or its derivatives as a means to promote cholesterol efflux and potentially combat conditions like atherosclerosis, characterized by excessive cholesterol buildup in arteries []. However, further research is needed to fully understand the safety and efficacy of such approaches.

Potential Pro-inflammatory Effects

While epoxycholesterol demonstrates potential benefits in regulating cholesterol, some research suggests a potential downside. Studies have shown that certain forms of epoxycholesterol, such as 5α,6α-epoxycholesterol, may contribute to inflammation and oxidative stress in some experimental models [, ]. These findings highlight the importance of further research to understand the complex and potentially context-dependent effects of different epoxycholesterol forms.

Epoxycholesterol is an oxysterol, a class of molecules derived from cholesterol by the addition of oxygen atoms. They are naturally occurring and play various roles in the body []. 5α,6α-EC is particularly interesting because it has been implicated in both positive and negative health effects. It can activate Liver X receptors (LXRs), which regulate cholesterol metabolism and inflammation. However, it has also been linked to atherosclerosis, the buildup of plaque in arteries [].


Molecular Structure Analysis

Epoxycholesterol shares the core structure of cholesterol, with four fused rings and a hydroxyl group. The key difference lies in the epoxide group (a three-membered ring containing an oxygen atom) inserted between specific carbon atoms. In 5α,6α-EC, the epoxide bridges the 5th and 6th carbons, while in 24(S),25-epoxycholesterol, it bridges the 24th and 25th carbons [, ]. This modification alters the molecule's chemical properties and potentially its biological effects.


Chemical Reactions Analysis

Synthesis

The natural biosynthesis of epoxycholesterol is not fully understood, but it's believed to involve enzymes that introduce oxygen into the cholesterol molecule []. Scientific research has developed methods for synthesizing epoxycholesterol in the lab, often using cholesterol as a starting material.

Other Reactions

Epoxycholesterol can undergo further reactions depending on the specific type and surrounding conditions. For instance, 24(S),25-epoxycholesterol has been shown to inhibit the conversion of desmosterol to cholesterol []. More research is needed to fully understand the range of chemical reactions involving epoxycholesterol.


Physical And Chemical Properties Analysis

  • Molecular Formula: C27H46O2 (common for both types) []
  • Solubility: Soluble in organic solvents like DMSO and ethanol []
  • Stability: Stable for extended periods when stored properly []

Case Study

A study by Cayman Chemical found that 24(S),25-epoxycholesterol was stable for at least a year from the purchase date [].

The mechanism of action of epoxycholesterol depends on the specific type.

  • 5α,6α-EC: This form acts as a ligand for Liver X receptors (LXRs), which regulate cholesterol metabolism, inflammation, and cell proliferation []. By binding to LXRs, it can influence various cellular processes.
  • 24(S),25-epoxycholesterol: This type plays a role in the developing brain by promoting the differentiation of stem cells into dopaminergic neurons []. It may also have anti-inflammatory properties [].

XLogP3

8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

402.349780706 g/mol

Monoisotopic Mass

402.349780706 g/mol

Heavy Atom Count

29

UNII

3UQ9PF5XBD

Other CAS

1250-95-9

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Modify: 2023-08-15

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